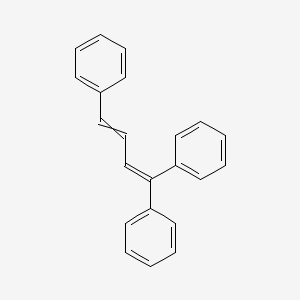
1,1',1''-(1,3-Butadien-1-yl-4-ylidene)trisbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is an organic compound with the molecular formula C16H14. It is a derivative of butadiene, featuring two phenyl groups attached to the 1 and 4 positions of the butadiene chain. This compound is known for its conjugated system, which imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene typically involves the reaction of benzaldehyde with cinnamaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a dehydration step to form the conjugated diene system. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine, with the reaction mixture being heated under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene exerts its effects involves its interaction with molecular targets through its conjugated diene system. This system allows for electron delocalization, which can facilitate interactions with enzymes, receptors, and other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,4-Diphenyl-1,3-butadiene: A closely related compound with similar structural features but different stereochemistry.
1,4-Diphenylbutadiene-cis,cis: Another stereoisomer with distinct physical and chemical properties.
(E,Z)-1,4-diphenyl-1,3-butadiene: A stereoisomer with a different arrangement of the phenyl groups.
Uniqueness: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is unique due to its specific (3E) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, electronic properties, and suitability for various applications.
Propriétés
Numéro CAS |
18720-11-1 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,4-diphenylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C22H18/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18H |
Clé InChI |
ZXJYAYKVSJJDNO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



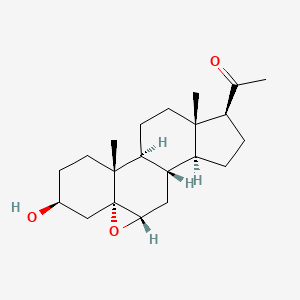
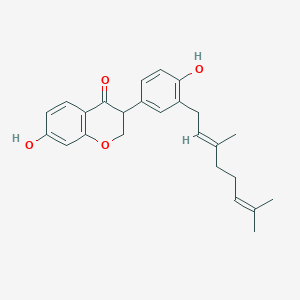
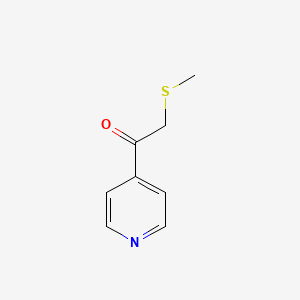
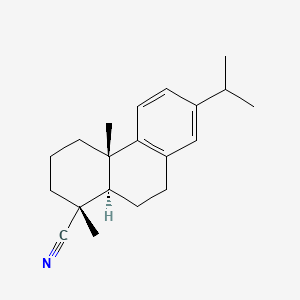
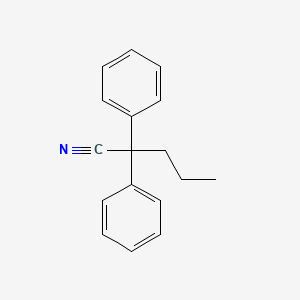

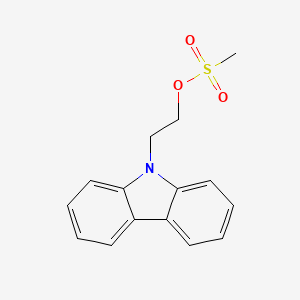
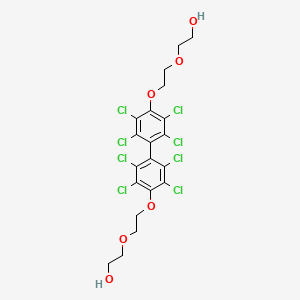
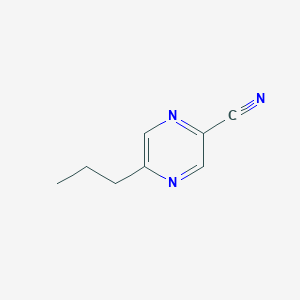
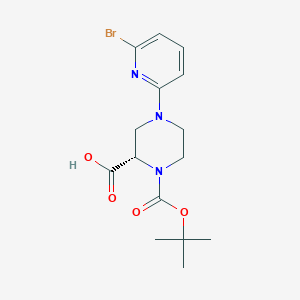
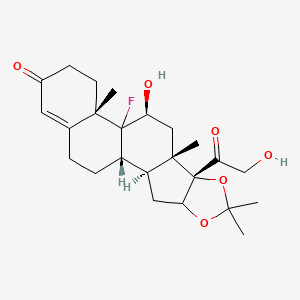

![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
